Cyclo(Pro-Leu) Cyclo(Pro-Leu) L, L-Cyclo(leucylprolyl), also known as cyclo(leu-pro) or gancidin W, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L, L-Cyclo(leucylprolyl) exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). L, L-Cyclo(leucylprolyl) has been primarily detected in blood. Within the cell, L, L-cyclo(leucylprolyl) is primarily located in the cytoplasm. Outside of the human body, L, L-cyclo(leucylprolyl) can be found in alcoholic beverages. This makes L, L-cyclo(leucylprolyl) a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 5654-86-4
VCID: VC20763560
InChI: InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
SMILES: CC(C)CC1C(=O)N2CCCC2C(=O)N1
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

Cyclo(Pro-Leu)

CAS No.: 5654-86-4

Cat. No.: VC20763560

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(Pro-Leu) - 5654-86-4

Specification

CAS No. 5654-86-4
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
Standard InChI Key SZJNCZMRZAUNQT-UHFFFAOYSA-N
SMILES CC(C)CC1C(=O)N2CCCC2C(=O)N1
Canonical SMILES CC(C)CC1C(=O)N2CCCC2C(=O)N1
Melting Point 168-172°C

Introduction

Cyclo(Pro-Leu), also known as cyclo(L-Leu-L-Pro), is a cyclic dipeptide composed of proline and leucine residues. It belongs to a class of compounds known as diketopiperazines, which are characterized by their cyclic structure formed from two amino acids. Cyclo(Pro-Leu) has garnered attention in various fields, including microbiology and medicinal chemistry, due to its biological activities and potential applications.

Biological Activities

Cyclo(Pro-Leu) has been investigated for its antimicrobial properties, particularly against various pathogenic strains. Research indicates that it exhibits:

  • Antibacterial Activity: Effective against vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values reported as low as 12.5 μg/ml.

  • Antifungal Activity: Demonstrated efficacy against fungi such as Candida albicans and Trichophyton rubrum, with significant inhibition of growth observed in laboratory settings.

  • Nematicidal Activity: Studies have shown that cyclo(Pro-Leu) can significantly reduce the mortality rates of nematodes, particularly Meloidogyne incognita, with a mortality rate of up to 84.3% at specific concentrations.

Mechanism of Action

The mechanisms by which cyclo(Pro-Leu) exerts its biological effects are believed to involve disruption of microbial cell membranes and interference with cellular processes. The cyclic structure enhances its stability against proteolytic degradation, making it a promising candidate for therapeutic applications.

Applications in Research

Cyclo(Pro-Leu) has been utilized in various research areas:

  • Antimicrobial Peptide Research: Its properties have made it a focal point in studies aimed at developing new antimicrobial agents to combat antibiotic resistance.

  • Peptide Stability Studies: The cyclic nature of cyclo(Pro-Leu) offers insights into peptide stability and longevity in biological systems.

  • Biocontrol Applications: Its efficacy against plant pathogens positions it as a candidate for biopesticide development in agriculture.

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